XLR11 6-hydroxyindole metabolite XLR11 6-hydroxyindole metabolite XLR11 is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor. XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors. XLR11 6-hydroxyindole metabolite is an expected minor monohydroxylated urinary metabolite of XLR11. The biological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1630022-98-8
VCID: VC0158546
InChI: InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-5-6-10-22)17-12-14(24)8-9-15(16)17/h8-9,12-13,19,24H,5-7,10-11H2,1-4H3
SMILES: CC1(C(C1(C)C)C(=O)C2=CN(C3=C2C=CC(=C3)O)CCCCCF)C
Molecular Formula: C21H28FNO2
Molecular Weight: 345.4 g/mol

XLR11 6-hydroxyindole metabolite

CAS No.: 1630022-98-8

Cat. No.: VC0158546

Molecular Formula: C21H28FNO2

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

XLR11 6-hydroxyindole metabolite - 1630022-98-8

Specification

Description XLR11 is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor. XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors. XLR11 6-hydroxyindole metabolite is an expected minor monohydroxylated urinary metabolite of XLR11. The biological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
CAS No. 1630022-98-8
Molecular Formula C21H28FNO2
Molecular Weight 345.4 g/mol
IUPAC Name [1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Standard InChI InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-5-6-10-22)17-12-14(24)8-9-15(16)17/h8-9,12-13,19,24H,5-7,10-11H2,1-4H3
Standard InChI Key OZGNIKIHSWKZFS-UHFFFAOYSA-N
SMILES CC1(C(C1(C)C)C(=O)C2=CN(C3=C2C=CC(=C3)O)CCCCCF)C
Canonical SMILES CC1(C(C1(C)C)C(=O)C2=CN(C3=C2C=CC(=C3)O)CCCCCF)C

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